Iron hydroxide oxide

Catalog No.
S634342
CAS No.
20344-49-4
M.F
FeHO2
M. Wt
88.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron hydroxide oxide

CAS Number

20344-49-4

Product Name

Iron hydroxide oxide

IUPAC Name

iron(3+);oxygen(2-);hydroxide

Molecular Formula

FeHO2

Molecular Weight

88.85 g/mol

InChI

InChI=1S/Fe.H2O.O/h;1H2;/q+3;;-2/p-1

InChI Key

IEECXTSVVFWGSE-UHFFFAOYSA-M

SMILES

[OH-].[O-2].[Fe+3]

Synonyms

5Fe2O3.9H2O, ferric hydroxide oxide, ferric hydroxide oxide (FeOOH), ferric oxy-hydroxide, ferric oxyhydroxide, ferric oxyhydroxide (FeO2H), ferrihydrite, iron hydroxide oxide (Fe(OH)O), iron hydroxide oxide (FeO(OH)), iron(III) oxyhydroxide

Canonical SMILES

[OH-].[O-2].[Fe+3]

The exact mass of the compound Goethite is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Iron hydroxide oxide (CAS 20344-49-4), commonly existing in crystalline polymorphs such as goethite (α-FeOOH) and akaganeite (β-FeOOH), is a highly stable, hydroxyl-rich inorganic compound. In industrial and laboratory procurement, it serves as a premium adsorbent for toxic oxyanions, a specialized pigment, and a structurally precise precursor for advanced metal oxides. Unlike simple iron salts or fully calcined iron oxides, FeOOH retains a high density of reactive surface hydroxyl groups while maintaining a robust, filterable crystalline lattice, making it indispensable for applications requiring both chemical reactivity and physical processability [1].

Attempting to substitute iron hydroxide oxide with generic alternatives often results in severe processing or performance failures. Substituting with iron(III) hydroxide (Fe(OH)3) introduces an amorphous, highly hydrated gel that causes catastrophic filter fouling and resists mechanical dewatering during manufacturing [1]. Conversely, substituting with fully dehydrated iron(III) oxide (Fe2O3) sacrifices the critical surface hydroxyl groups and intrinsic porosity required for high-capacity heavy metal adsorption, and limits its utility as a structural precursor for synthesizing ultra-porous catalytic materials [2].

Superior Adsorption Capacity for Toxic Oxyanions

In comparative adsorption studies, crystalline iron hydroxide oxide (FeOOH, akaganeite phase) demonstrates a maximum As(V) adsorption capacity of up to 87 mg/g at optimal acidic conditions, driven by its high density of surface hydroxyl groups. In contrast, standard iron(III) oxide (Fe2O3) exhibits significantly lower uptake due to its fully dehydrated surface and lower specific surface area (typically ~25 m2/g vs >100 m2/g for FeOOH) [1].

Evidence DimensionAs(V) Maximum Adsorption Capacity
Target Compound DataFeOOH: ~87 mg/g (with specific surface area >100 m2/g)
Comparator Or BaselineFe2O3: <10 mg/g (with specific surface area ~25 m2/g)
Quantified DifferenceOver 8x higher adsorption capacity for arsenate
ConditionsAqueous batch adsorption, acidic to neutral pH ranges

Ensures significantly longer media bed life and compliance with strict heavy metal discharge limits in industrial and municipal water treatment.

Enhanced Processability and Filtration Efficiency

When precipitating iron from solutions, the formation of amorphous iron(III) hydroxide (Fe(OH)3) results in highly hydrated, gelatinous flocs that cause severe membrane fouling and resist mechanical dewatering. Iron hydroxide oxide (FeOOH), however, crystallizes into defined morphologies (such as goethite nanorods), which exhibit significantly lower thermodynamic energy gaps and form stable, easily filterable particulates [1]. This structural stability prevents the physical blinding of industrial filtration media.

Evidence DimensionPhase Stability and Filterability
Target Compound DataFeOOH: Crystalline, stable particulate morphology
Comparator Or BaselineFe(OH)3: Amorphous, highly hydrated gelatinous precipitate
Quantified DifferenceElimination of gel-induced filter fouling and improved dewatering kinetics
ConditionsIndustrial precipitation and solid-liquid separation workflows

Reduces downtime and energy costs associated with filter pressing, drying, and handling in large-scale chemical synthesis.

Precursor Superiority for Ultra-High Surface Area Oxides

Procuring FeOOH as a precursor for downstream calcination yields significantly better material properties than purchasing direct Fe2O3 nanopowders. Thermal dehydration of FeOOH nanorods at 300 °C produces highly porous α-Fe2O3 with a specific surface area of 221.9 m2/g. In direct comparison, standard synthesized α-Fe2O3 nanoparticles achieve only 18.31 m2/g under similar testing conditions[1]. The controlled removal of structural water from the FeOOH lattice creates an interconnected pore network (1–10 nm) critical for downstream applications.

Evidence DimensionPost-Calcination Specific Surface Area
Target Compound DataPorous α-Fe2O3 derived from FeOOH precursor: 221.9 m2/g
Comparator Or BaselineDirectly synthesized α-Fe2O3 nanoparticles: 18.31 m2/g
Quantified Difference12x increase in available specific surface area
ConditionsCalcination at 300 °C for 2 hours

Provides a critical manufacturing pathway for high-performance catalysts and sensors that require extreme porosity impossible to achieve with standard iron oxide powders.

High-Capacity Adsorbent Media for Heavy Metal Remediation

Due to its superior surface hydroxyl density and massive adsorption capacity compared to standard iron oxides, iron hydroxide oxide is the preferred procurement choice for granular filter media in municipal water treatment and industrial effluent remediation, specifically targeting arsenic, phosphate, and lead [1].

Precursor for High-Porosity Catalysts and Gas Sensors

Because its thermal dehydration yields highly porous structures (up to 221.9 m2/g), FeOOH is procured as a critical starting material for manufacturing advanced ethanol sensors and catalytic supports, outperforming directly synthesized Fe2O3 nanoparticles[2].

Industrial Pigment and Magnetic Nanoparticle Synthesis

Its excellent processability and filterability compared to amorphous Fe(OH)3 make crystalline FeOOH the optimal intermediate in the large-scale synthesis of yellow iron oxide pigments and magnetic materials, ensuring reproducible batch quality without filter blinding [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

88.932590 g/mol

Monoisotopic Mass

88.932590 g/mol

Heavy Atom Count

3

UNII

87PZU03K0K

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Stabilizing

Dates

Last modified: 04-14-2024

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